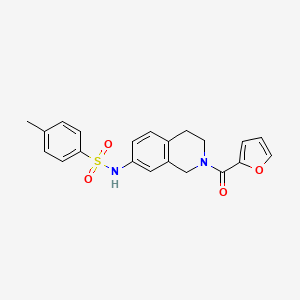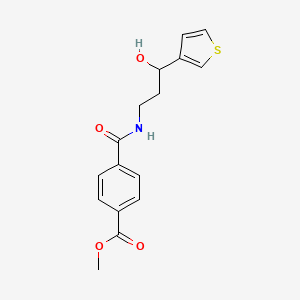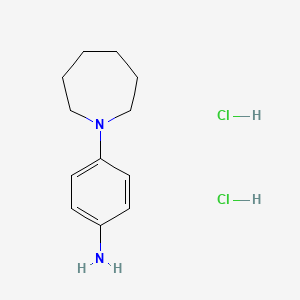![molecular formula C25H36N2OS B2914829 N-[(1-{[2-(methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]adamantane-1-carboxamide CAS No. 1235378-20-7](/img/structure/B2914829.png)
N-[(1-{[2-(methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]adamantane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-{[2-(Methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]adamantane-1-carboxamide is a complex organic compound characterized by its unique structural components
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-{[2-(Methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]adamantane-1-carboxamide typically involves multiple steps:
Formation of the Adamantane Carboxylic Acid: : The starting material, adamantane, undergoes oxidation to form adamantane-1-carboxylic acid.
Functionalization of the Piperidine Ring: : Piperidine undergoes functionalization through reactions with appropriate reagents to introduce the 2-(methylsulfanyl)phenylmethyl group.
Coupling Reaction: : The carboxylic acid is coupled with the functionalized piperidine derivative in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.
Industrial Production Methods
On an industrial scale, the production might involve:
Bulk Synthesis of Intermediates: : Large-scale synthesis of adamantane-1-carboxylic acid and the piperidine intermediate.
Continuous Flow Reactions: : Utilizing continuous flow reactors for the coupling reaction to improve yield and reduce reaction time.
Purification Processes: : Employing chromatographic techniques and recrystallization for purification of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(1-{[2-(Methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]adamantane-1-carboxamide undergoes several types of chemical reactions:
Oxidation: : The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Reduction: : The compound may undergo reduction reactions at the carboxamide group with reagents like lithium aluminium hydride.
Substitution: : The phenyl ring can undergo electrophilic aromatic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing Agents: : Lithium aluminium hydride, sodium borohydride.
Electrophilic Reagents: : Halogens (chlorine, bromine), nitric acid for nitration.
Major Products
Depending on the reaction, the major products might include sulfoxides, sulfones, reduced amines, and substituted phenyl derivatives.
Applications De Recherche Scientifique
N-[(1-{[2-(Methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]adamantane-1-carboxamide has diverse scientific research applications:
Chemistry: : Used as a precursor or intermediate in the synthesis of complex organic molecules.
Biology: : Its unique structure allows it to interact with various biological targets, making it a candidate for drug design and development.
Industry: : Its robust structure and reactivity make it useful in the production of high-performance materials and coatings.
Mécanisme D'action
The mechanism of action of N-[(1-{[2-(Methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]adamantane-1-carboxamide involves:
Molecular Targets: : It may target receptors or enzymes involved in neurological pathways.
Pathways Involved: : Interactions with neurotransmitter receptors or inhibition of specific enzymes.
Effect Exertion: : Modulation of receptor activity or enzyme inhibition leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
N-[(1-{[2-(Methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]adamantane-1-carboxamide is unique due to its:
Rigid Structure: : The adamantane core provides stability and a unique three-dimensional structure.
Functional Groups: : The combination of a piperidine ring with a methylsulfanyl group offers diverse reactivity compared to other similar compounds.
Similar Compounds
Amantadine: : Shares the adamantane core but lacks the piperidine and phenyl functionalization.
Memantine: : Similar adamantane structure used in the treatment of Alzheimer's disease.
Rimantadine: : Contains an adamantane core but with different substituents compared to this compound.
So, does this tick all the boxes for you?
Propriétés
IUPAC Name |
N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N2OS/c1-29-23-5-3-2-4-22(23)17-27-8-6-18(7-9-27)16-26-24(28)25-13-19-10-20(14-25)12-21(11-19)15-25/h2-5,18-21H,6-17H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCRJCCTNXTHET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-(Difluoromethyl)-1,3,4-thiadiazol-2-yl]methanamine](/img/structure/B2914751.png)
![2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2914752.png)


![Methyl 2-azaspiro[4.4]nonane-4-carboxylate hydrochloride](/img/structure/B2914758.png)



![N-(3-acetamidophenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2914765.png)
![N-(3-chloro-4-methylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2914766.png)
![methyl 6-benzyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2914767.png)
![4-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methylbenzene-1-sulfonamide](/img/structure/B2914769.png)
